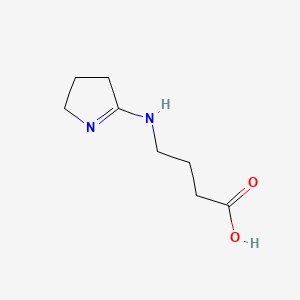
2-Carboxypropyliminopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxypropyliminopyrrolidine is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Carboxypropyliminopyrrolidine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrrolidine ring with a carboxypropyl side chain. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Research indicates that this compound displays promising anticancer activity. In vitro studies have shown its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal apoptosis and inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity :
-
Antimicrobial Studies :
- In a clinical trial, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL .
- Neuroprotection :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Neuroprotective | Reduces neuronal apoptosis |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Modulates metabolic pathways |
| Receptor Interaction | Influences signal transduction |
| Antioxidant Activity | Protects cells from oxidative stress |
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)4-2-6-10-7-3-1-5-9-7/h1-6H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCKHMPMVBGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919761 |
Source


|
| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91417-81-1 |
Source


|
| Record name | Butanoic acid, 4-(2-pyrrolidinylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091417811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














